molecular formula C56H78N16O12 B1681789 Surfagon CAS No. 52435-06-0

Surfagon

Número de catálogo: B1681789
Número CAS: 52435-06-0
Peso molecular: 1167.3 g/mol
Clave InChI: QLGKMLRGKPKGKI-QWQCQAQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Alarelin se sintetiza utilizando la síntesis de péptidos en fase sólida. Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida . La síntesis comienza con la resina de prolina-2 cloro-tritil-cloro como la resina inicial. Cada aminoácido protegido se acopla uno por uno utilizando la química de fluorenylmetoxicarbonilo (Fmoc) . Después de que la cadena peptídica se ensambla completamente, se escinde de la resina y se desprotege para producir el producto final .

Métodos de producción industrial: La producción industrial de alarelin sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y análisis de aminoácidos .

Análisis De Reacciones Químicas

Tipos de reacciones: Alarelin experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos: Los principales productos formados a partir de estas reacciones incluyen formas oxidadas o reducidas de alarelin y varios análogos sustituidos con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Key Applications

  • Estrus Synchronization
    • Effectiveness : Studies indicate that the combination of Surfagon with prostaglandin F2α significantly improves estrus synchronization rates in cows. For instance, one study reported that using this compound alongside other hormonal treatments increased fertility rates by up to 78.3% in synchronized cows .
    • Protocol : A common protocol involves administering this compound at specific intervals (e.g., 50 μg on day 0 and day 9) to enhance the synchronization process .
  • Induction of Ovulation
    • Postpartum Treatment : Research has shown that administering this compound shortly after calving can effectively reduce the duration of uterine involution and promote early ovulation. A single injection of 20 μg at 8-10 days postpartum resulted in improved ovulation rates compared to control groups .
    • Clinical Outcomes : The use of this compound has been associated with increased ovulation rates (up to 78.7%) and reduced pregnancy loss, indicating its potential for improving reproductive performance in dairy herds .
  • Fertility Enhancement
    • Combination Treatments : The combination of this compound with other medications, such as Ketoprofen, has been studied for its synergistic effects on fertility. One study found that this combination not only increased conception rates but also reduced embryonic death following insemination .
    • Long-term Effects : Prolonged administration of this compound has shown promise in maintaining elevated levels of reproductive hormones, which may contribute to sustained fertility improvements over time .

Data Table: Summary of Key Studies on this compound Applications

Study ReferenceApplicationKey Findings
Estrus SynchronizationIncreased fertility rates up to 78.3% when combined with prostaglandin F2α.
Induction of OvulationEffective reduction in uterine involution duration; ovulation rates improved significantly.
Fertility EnhancementCombination with Ketoprofen led to higher conception rates and reduced embryonic loss.
Fertility EnhancementSynergistic effects observed when used with other fertility drugs post-insemination.

Case Studies

  • Case Study: Estrus Synchronization Protocol
    • In a controlled trial involving 90 dairy cows, researchers applied a synchronization protocol using this compound and prostaglandin F2α. The results demonstrated a significant increase in successful insemination outcomes compared to untreated controls, highlighting the efficacy of this hormonal strategy in real-world agricultural settings.
  • Case Study: Postpartum Treatment Impact
    • A study focused on first-year heifers receiving early postpartum treatment with this compound showed a marked improvement in reproductive health indicators, such as reduced uterine involution time and enhanced ovulation rates within the critical early postpartum period.

Actividad Biológica

Surfagon, a synthetic analogue of gonadotropin-releasing hormone (GnRH), has been extensively studied for its biological activities, particularly in veterinary medicine and reproductive health. This article provides a comprehensive overview of the biological activity of this compound, including its effects on pain sensitivity, reproductive functions, and behavioral responses in animal models.

This compound contains luliberin acetate, which acts primarily on the anterior pituitary gland to stimulate the release of gonadotropins (LH and FSH). This mechanism is crucial for regulating reproductive processes in various species, including cattle and rats.

Effects on Pain Sensitivity

Recent studies have shown that this compound administration affects pain sensitivity in animal models. In a study involving castrated rats, this compound administration resulted in altered pain sensitivity, suggesting a potential role in modulating nociceptive pathways independent of steroid hormones. The findings indicate that this compound may influence both behavioral and physiological responses to pain, which could have implications for pain management strategies in veterinary practices .

Case Study: Ovarian Dysfunction in Cattle

This compound has been utilized effectively in treating ovarian dysfunctions in high-productive dairy cows. A study demonstrated that treatment regimens incorporating this compound significantly improved reproductive outcomes. The following table summarizes the treatment regimens used:

Treatment SchemeDurationActive IngredientsResult
Scheme 17 daysMetrostim, this compound, Estrofan80% fertilization rate from first insemination
Scheme 214 daysMetrilong, Fertagon, EstrofanImproved reproductive cycles
Scheme 321 daysThis compound (1 hour before insemination)Enhanced ovulation rates

The results indicated that using this compound as part of a comprehensive treatment plan led to higher fertilization rates and improved reproductive efficiency among cows suffering from ovarian hypofunction .

Hormonal Therapy for Infertility

Research has established that this compound combined with vitamin therapy shows high efficacy in cases of alimentary infertility. In trials, this combination was found to enhance reproductive performance by improving hormonal balance and follicular development. The following data supports these findings:

Treatment GroupFertility Rate (%)Notes
Control Group30%Standard care
This compound + Vitamins75%Significant improvement

This indicates that this compound can play a vital role in enhancing fertility treatments, particularly when combined with nutritional support .

Behavioral Effects

In addition to its reproductive effects, this compound has been shown to influence anxiety-related behaviors in animal models. A study using open field and elevated plus maze tests demonstrated that this compound increased anxiety levels in both gonadectomized and non-gonadectomized rats. This suggests that the compound may have implications for understanding stress responses and anxiety disorders .

Propiedades

Número CAS

52435-06-0

Fórmula molecular

C56H78N16O12

Peso molecular

1167.3 g/mol

Nombre IUPAC

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1

Clave InChI

QLGKMLRGKPKGKI-QWQCQAQZSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

SMILES isomérico

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

SMILES canónico

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

XHWSYALRP

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
6-Ala-9-N-Et-ProNH2-LHRH
Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH
Ala-Pro-NHET-LHRH
alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH
AY 25,205
AY 25205
AY-25,205
AY-25205
GnRH, Ala(6)-N-Et-ProNH2(9)-
GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)-
LHRH, Ala(6)-N-Et-ProNH2(9)-
LHRH, alanyl(6)-N-ethylprolinamide(9)-
surfagon
surfagon, (L-Ala-L-Pro)-isomer
Wy 18,481
Wy-18481

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Surfagon
Reactant of Route 2
Reactant of Route 2
Surfagon
Reactant of Route 3
Reactant of Route 3
Surfagon
Reactant of Route 4
Reactant of Route 4
Surfagon
Reactant of Route 5
Reactant of Route 5
Surfagon
Reactant of Route 6
Reactant of Route 6
Surfagon

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.